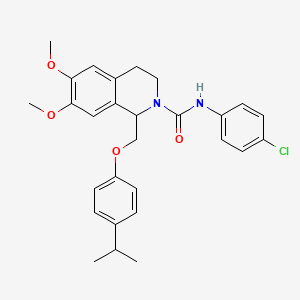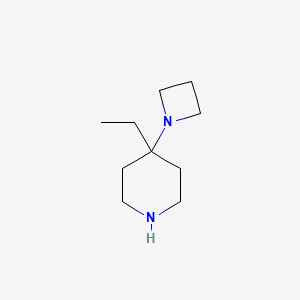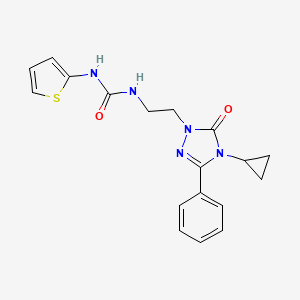
4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid is a unique chemical compound with the empirical formula C15H17NO3 . It has a molecular weight of 259.30 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is CCc1cccc2c(C=O)cn(CCCC(O)=O)c12 . This provides a textual representation of the compound’s structure, which can be used to generate a 2D or 3D structural diagram.Scientific Research Applications
Urease Inhibition
4-(1H-indol-3-yl)butanoic acid derivatives demonstrate significant in vitro inhibitory potential against the urease enzyme, showing promise as potent inhibitors. The study by Nazir et al. (2018) details the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides through a series of chemical transformations. These compounds exhibit competitive inhibition of the urease enzyme, with one compound specifically showing a Ki value of 0.003 μM. Hemolytic studies suggest these molecules have mild cytotoxicity, highlighting their potential as therapeutic agents in drug design (Nazir et al., 2018).
Anti-diabetic Activity
Another study by Nazir et al. (2018) investigates the antidiabetic potential of indolyl butanoic acid derivatives. Through a series of chemical reactions, N-substituted derivatives were synthesized and tested for their α-glucosidase inhibitory activity. Notably, compounds showed significant inhibition with IC50 values lower than the standard drug acarbose, indicating their potential as lead molecules for further antidiabetic agent research (Nazir et al., 2018).
CXCR2 Antagonism
Indole-based compounds, specifically 4-(2-arylindol-3-yl) butanoic acid derivatives, have been identified as active CXCR2 (CXC chemokine receptor-2) antagonists. These compounds, varying in the indole 5-substituent, demonstrate potential in treating a range of inflammatory diseases. This finding underscores the structural diversity and therapeutic potential of indole-based derivatives in inflammation management (Expert Opinion on Therapeutic Patents, 2003).
Optical Gating of Synthetic Ion Channels
The use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group has showcased the optical gating capabilities of synthetic ion channels. This application facilitates UV-light-triggered permselective transport of ionic species, offering promising avenues for controlled release, sensing, and information processing in nanostructured devices (Ali et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
4-(7-ethyl-3-formylindol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-11-5-3-6-13-12(10-17)9-16(15(11)13)8-4-7-14(18)19/h3,5-6,9-10H,2,4,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFFJOSSCQXFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CCCC(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B2992779.png)
![Methyl 4-amino-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2992782.png)
![2-[6-(Benzotriazol-2-yl)hexyl]benzotriazole](/img/structure/B2992785.png)

![5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2992787.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2992789.png)
![9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole](/img/structure/B2992790.png)
![2-Amino-3-benzimidazol-2-yl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrrolin-4-one](/img/structure/B2992792.png)
![N-(1-cyano-3-methylbutyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2992793.png)


![N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide](/img/structure/B2992799.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2992800.png)

